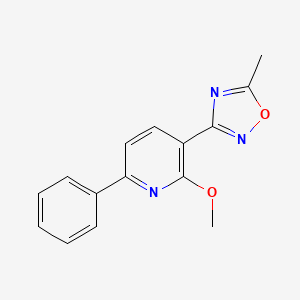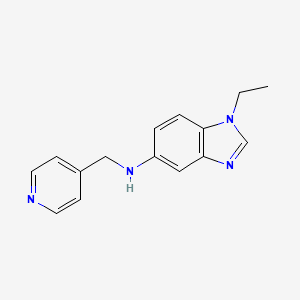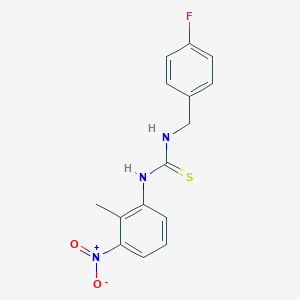
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as NCI60 compound NSC 702852, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of certain biochemical and physiological processes. This compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death. This compound has also been found to inhibit the activity of certain kinases, enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have antibacterial and antifungal properties and has been shown to inhibit the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its broad range of applications. This compound has been found to have anticancer, antibacterial, and antifungal properties, making it useful for a variety of studies. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. One direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, more research is needed to explore its potential as an antibacterial and antifungal agent.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitrophthalic anhydride in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitrophthalic acid in the presence of a dehydrating agent. Both methods have been successful in producing the desired compound in good yields.
Applications De Recherche Scientifique
2-(5-chloro-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy. In addition, this compound has been found to have antibacterial and antifungal properties and has been tested against various microorganisms.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-4-5-10(15-6-7)16-12(18)8-2-1-3-9(17(20)21)11(8)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBFDNQYIKEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)

